![molecular formula C12H14N6O5 B12900540 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid CAS No. 918334-46-0](/img/structure/B12900540.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group, as well as a succinic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by a methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Incorporation of the Succinic Acid Moiety: The succinic acid moiety is introduced through an amidation reaction, where the acetamido group reacts with succinic anhydride or succinyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where suitable leaving groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Theophylline: A methylxanthine derivative with a purine ring system.
Caffeine: Another methylxanthine with structural similarities to the compound.
Uniqueness
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Unlike adenosine, theophylline, and caffeine, this compound includes a succinic acid moiety, which may confer additional properties and applications.
Properties
CAS No. |
918334-46-0 |
|---|---|
Molecular Formula |
C12H14N6O5 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)16-5-18(9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChI Key |
KSZKSXUAYIIIOP-LURJTMIESA-N |
Isomeric SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


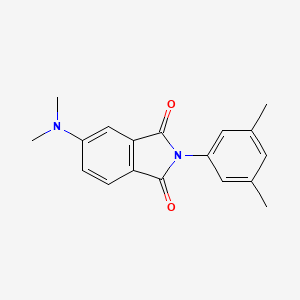

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
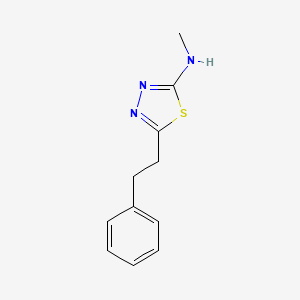
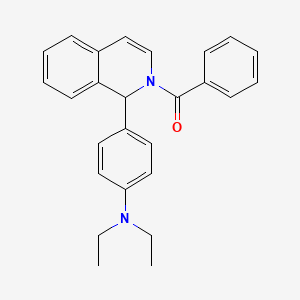
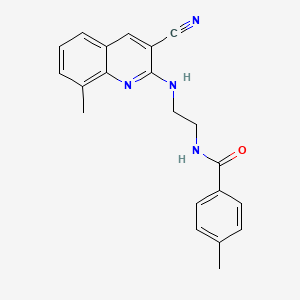


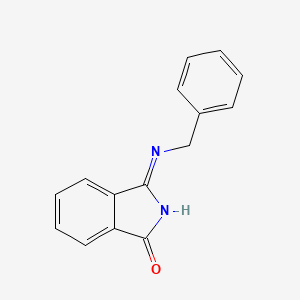
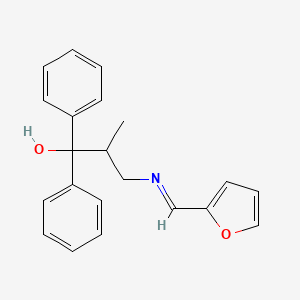
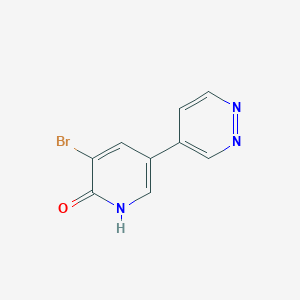

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

